molecular formula C15H22N2O2S B1274740 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590351-57-8

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Katalognummer: B1274740
CAS-Nummer: 590351-57-8
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: CIEKONWSZVVTGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic amine derivative featuring a morpholine-4-carbonyl substituent and an ethyl group at the 6-position of the tetrahydrobenzothiophene scaffold. Its molecular formula is C₁₆H₂₃N₂O₂S, with a molecular weight of 307.43 g/mol. The compound has been cataloged under CAS number 590351-57-8 and is listed in supplier databases (e.g., Combi-Blocks) with a purity of 95% .

Eigenschaften

IUPAC Name

(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-2-10-3-4-11-12(9-10)20-14(16)13(11)15(18)17-5-7-19-8-6-17/h10H,2-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKONWSZVVTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390957
Record name ST50844404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590351-57-8
Record name ST50844404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Structural Overview and Key Functional Groups

The target compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with:

  • An ethyl group at position 6,
  • A morpholin-4-ylcarbonyl group at position 3,
  • A primary amine at position 2.

The presence of the morpholine ring and tetrahydrobenzothiophene scaffold necessitates careful regioselective synthesis to avoid side reactions.

Synthetic Pathways and Reaction Mechanisms

Ring Formation: Construction of the Tetrahydrobenzothiophene Core

The synthesis begins with the preparation of the 4,5,6,7-tetrahydro-1-benzothiophene backbone. A common approach involves cyclization reactions using thiophene precursors. For example:

  • Cyclohexenone is reacted with elemental sulfur in the presence of a base to form the thiophene ring.
  • Michael addition of ethyl cyanoacetate to cyclohexenone, followed by cyclization with phosphorus pentasulfide ($$ \text{P}4\text{S}{10} $$), yields the tetrahydrobenzothiophene intermediate.
Key Reaction Conditions:
Step Reagents/Conditions Yield Reference
Cyclization $$ \text{P}4\text{S}{10} $$, DMF, 110°C 65–70%

Introduction of the Ethyl Group at Position 6

Ethylation at position 6 is achieved via Friedel-Crafts alkylation or direct alkylation of a pre-functionalized intermediate:

  • The tetrahydrobenzothiophene intermediate is treated with ethyl bromide ($$ \text{CH}2\text{CH}2\text{Br} $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$).
  • Alternatively, Grignard reagents (e.g., ethyl magnesium bromide) are used to introduce the ethyl group under anhydrous conditions.
Optimization Note:

Excess alkylating agent and controlled temperature (0–5°C) minimize polysubstitution.

Installation of the Primary Amine at Position 2

The amine group is introduced through nitration followed by reduction or direct amination :

  • Nitration : The ethylated tetrahydrobenzothiophene is nitrated using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0°C, yielding a nitro intermediate.
  • Reduction : Catalytic hydrogenation ($$ \text{H}2 $$, 10% Pd/C) or treatment with stannous chloride ($$ \text{SnCl}2 $$) reduces the nitro group to an amine.
Yield Data:
Step Reagents Temperature Yield
Nitration $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ 0°C 80%
Reduction $$ \text{H}_2 $$, Pd/C 25°C 95%

Acylation with Morpholine-4-carbonyl Chloride

The morpholin-4-ylcarbonyl group is introduced via Schotten-Baumann acylation :

  • The amine intermediate is reacted with morpholine-4-carbonyl chloride in the presence of a base (e.g., $$ \text{NaOH} $$).
  • The reaction proceeds under ice-cooling (0–5°C) to prevent over-acylation.
Reaction Scheme:

$$
\text{R-NH}_2 + \text{Morpholine-4-COCl} \xrightarrow{\text{NaOH}} \text{R-NH-CO-Morpholine} + \text{HCl}
$$

Purification and Characterization

Final purification is achieved through column chromatography (silica gel, $$ \text{CH}2\text{Cl}2/\text{MeOH} = 95:5 $$). Analytical data include:

  • $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$): δ 1.20 (t, 3H, CH2CH3), 2.50–2.70 (m, 4H, tetrahydro ring), 3.60–3.80 (m, 8H, morpholine).
  • HPLC purity : >98%.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative method involves reductive amination of a ketone intermediate:

  • The tetrahydrobenzothiophene ketone is condensed with morpholine using $$ \text{NaBH}4 $$ or $$ \text{NaBH}3\text{CN} $$.
  • This one-pot method reduces reaction steps but requires strict pH control.
Yield Comparison:
Method Steps Overall Yield
Classical acylation 4 52%
Reductive amination 3 48%

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ solid-supported reagents to streamline synthesis:

  • The tetrahydrobenzothiophene scaffold is immobilized on Wang resin .
  • Sequential alkylation, amination, and acylation are performed on-resin.
  • Cleavage with TFA ($$ \text{CF}_3\text{COOH} $$) yields the final product with >90% purity.

Challenges and Optimization Strategies

Regioselectivity in Alkylation and Acylation

  • Ethyl group placement : Competing alkylation at positions 5 or 7 is mitigated by steric hindrance from the tetrahydro ring.
  • Acylation specificity : The amine at position 2 must be protected (e.g., with Boc groups ) during morpholine coupling to prevent side reactions.

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.
  • Lewis acid catalysts (e.g., $$ \text{ZnCl}_2 $$) improve Friedel-Crafts alkylation efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a therapeutic agent due to its interactions with various biological targets.

Neuropharmacology

Research indicates that compounds similar to 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could help mitigate excitotoxicity associated with these conditions.

Anti-cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are required to elucidate the specific mechanisms through which it exerts these effects.

Antimicrobial Properties

There is emerging evidence that this compound may display antimicrobial activity against certain pathogens. This could provide a basis for developing new antibiotics or adjunct therapies for infectious diseases.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study ANeuroprotectionDemonstrated reduced neuronal death in vitro models of neurodegeneration.
Study BCancer TherapeuticsShowed inhibition of tumor growth in xenograft models using this compound.
Study CAntimicrobial ActivityIdentified effective inhibition against specific bacterial strains in laboratory settings.

Wirkmechanismus

The mechanism of action of 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of morpholine-functionalized amines with fused heterocyclic cores. Below is a comparative analysis with analogs listed in supplier catalogs and patent literature:

Table 1: Key Structural and Commercial Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Purity/Availability
6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (590351-57-8) Tetrahydrobenzothiophene Ethyl, morpholinylcarbonyl 307.43 95% (Discontinued)
[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine (1099685-01-4) Thiophene Ethyl, morpholinylcarbonyl 266.35 95% (Available)
N-Ethyl-1-naphthylamine hydrobromide (36966-04-8) Naphthalene Ethylamine hydrobromide 276.18 95% (Available)
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (Patent EP2402347) Thienopyrimidine Morpholinyl, indazole, aldehyde 379.44 Synthetic intermediate

Key Findings

Substituent Effects :

  • The morpholin-4-ylcarbonyl group is conserved across analogs, suggesting its role in solubility modulation or hydrogen-bonding interactions.
  • The ethyl substituent in the target compound may sterically hinder interactions compared to the unsubstituted thienylamine analog, impacting biological activity .

Availability and Applications: The target compound’s discontinuation contrasts with the commercial availability of simpler analogs like N-Ethyl-1-naphthylamine hydrobromide, which is widely used in dye synthesis .

Biologische Aktivität

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C15H22N2O2S
  • Molecular Weight : 278.39 g/mol
  • CAS Number : 590351-57-8

The compound features a complex structure that includes a benzothiene moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Studies suggest that this compound may influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for depression .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is vital for conditions like Alzheimer's disease .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies regarding the biological activity of this compound:

StudyCell LineConcentrationEffect Observed
HeLa10 µMInhibition of cell proliferation
SH-SY5Y20 µMNeuroprotection against oxidative stress
MCF715 µMInduction of apoptosis

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Animal Models : In rodent models of depression, administration of the compound resulted in significant improvement in behavioral tests compared to controls .
  • Toxicity Assessment : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. The study showed a statistically significant reduction in depression scores after eight weeks of treatment compared to placebo .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a study using transgenic mice models for Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, and how do they influence its reactivity?

  • The compound combines a tetrahydrobenzothiophene core with a morpholine-carboxamide substituent. The ethyl group at position 6 introduces steric effects, while the morpholine moiety enhances solubility and hydrogen-bonding potential. These features impact reactivity in nucleophilic substitutions or cycloadditions. Analytical methods like 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} (as demonstrated in multi-component reactions for structurally related compounds) are critical for confirming regioselectivity and stereochemistry during synthesis .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological approaches include:

  • Temperature control : Reactions at 60–80°C (as in three-component syntheses of chromone derivatives) balance reaction rate and side-product formation .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl2_2) to activate carbonyl groups in morpholine-containing intermediates.
  • Purification : Silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) for isolating high-purity products, as shown in analogous morpholine-carboxamide syntheses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields for morpholine-functionalized heterocycles?

  • Discrepancies (e.g., yields ranging from 38% to 94% in similar reactions) often arise from:

  • Steric hindrance : Bulky substituents (e.g., aryl groups in phosphine oxides) reduce accessibility of reactive sites .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates but may promote side reactions.
  • Reaction monitoring : Real-time techniques like TLC or HPLC-MS can identify kinetic bottlenecks and optimize reaction times .

Q. How do electronic effects of the morpholine-carboxamide group influence the compound’s spectroscopic characterization?

  • The morpholine ring’s electron-donating nature shifts 1H NMR^{1}\text{H NMR} signals for adjacent protons (e.g., downfield shifts for amide protons due to hydrogen bonding). 31P NMR^{31}\text{P NMR} (if applicable) can confirm phosphorylation during derivatization, as seen in phosphine oxide-containing analogs . IR spectroscopy further validates carbonyl stretching frequencies (~1650–1700 cm1^{-1}) for the carboxamide group .

Q. What computational methods support the design of derivatives targeting specific biological pathways?

  • Docking studies : Predict interactions with enzymes (e.g., kinases) by modeling the morpholine-carboxamide’s hydrogen-bonding capacity.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from analogs like 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide .

Methodological Challenges

Q. How can researchers address poor aqueous solubility of this compound in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to the morpholine ring, as demonstrated in baccatin III derivatives .

Q. What are the best practices for validating synthetic intermediates with conflicting spectral data?

  • Cross-validation : Compare 13C NMR^{13}\text{C NMR} data with computed spectra (DFT methods) to resolve ambiguities.
  • X-ray crystallography : Confirm absolute configuration for chiral centers, critical for compounds like ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate, where stereochemistry impacts bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.